molecular formula C16H13Cl2N5OS3 B11421838 5-chloro-N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11421838
M. Wt: 458.4 g/mol
InChI Key: QRYIPMUAEZKHGQ-UHFFFAOYSA-N
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Description

5-CHLORO-N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(ETHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a chlorophenyl group, a thiadiazole ring, and a pyrimidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(ETHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a suitable hydrazine derivative with carbon disulfide and an appropriate halogenated compound under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where the thiadiazole intermediate is reacted with a chlorobenzyl halide.

    Formation of the Pyrimidine Ring: The pyrimidine ring is formed by reacting the thiadiazole intermediate with an appropriate pyrimidine derivative under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where the pyrimidine intermediate is reacted with an appropriate amine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(ETHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenated compounds, nucleophiles, electrophiles, and solvents such as dichloromethane and dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-CHLORO-N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(ETHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(ETHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Signal Transduction Pathways: Influencing the signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 5-CHLORO-N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE
  • 5-CHLORO-N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 5-CHLORO-N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(ETHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific structural features, such as the presence of both chlorophenyl and ethylsulfanyl groups, which may contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H13Cl2N5OS3

Molecular Weight

458.4 g/mol

IUPAC Name

5-chloro-N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-ethylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C16H13Cl2N5OS3/c1-2-25-14-19-7-11(18)12(20-14)13(24)21-15-22-23-16(27-15)26-8-9-5-3-4-6-10(9)17/h3-7H,2,8H2,1H3,(H,21,22,24)

InChI Key

QRYIPMUAEZKHGQ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3Cl)Cl

Origin of Product

United States

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